molecular formula C17H20N4O5S2 B2585954 N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide CAS No. 941990-57-4

N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide

Cat. No.: B2585954
CAS No.: 941990-57-4
M. Wt: 424.49
InChI Key: GZARGXNTVLDSKY-UHFFFAOYSA-N
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Description

N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.

Biochemical Analysis

Biochemical Properties

N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes . The compound’s interaction with COX-2 is characterized by selective binding, which reduces the enzyme’s activity and subsequently decreases inflammation. Additionally, this compound may interact with other biomolecules, such as cell signaling proteins, further influencing biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways like the NF-κB pathway, which plays a crucial role in immune response and inflammation . By inhibiting this pathway, the compound can reduce the expression of pro-inflammatory genes. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s thiazole ring allows it to form stable complexes with target enzymes, leading to inhibition or activation. For instance, its binding to COX-2 involves interactions with the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, the compound may influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its biochemical activity over extended periods . Degradation products may form under certain conditions, potentially altering its efficacy. Long-term studies have indicated that the compound can have sustained effects on cellular processes, including prolonged inhibition of inflammatory pathways and consistent modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on liver and kidney function. Threshold effects have been identified, where the compound’s efficacy plateaus beyond a certain dosage, indicating an optimal therapeutic window for its use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and subsequent elimination from the body . The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall biochemical activity. Additionally, the compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as P-glycoprotein, influencing its intracellular concentration . Once inside the cell, the compound may bind to intracellular proteins, affecting its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, the compound may interact with transcription factors and other nuclear proteins, influencing gene expression. In the mitochondria, it can affect metabolic processes and energy production, further modulating cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the benzamido group and the morpholinosulfonyl group. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydroxide (NaOH). The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, such as:

  • 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide
  • 2-(2-(Trifluoromethoxy)benzamido)thiazole-4-carboxylic acid
  • N-4-(naphtha[1,2-d]thiazol-2-yl) semicarbazides

Uniqueness

N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-ethyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S2/c1-2-18-16(23)14-11-27-17(19-14)20-15(22)12-3-5-13(6-4-12)28(24,25)21-7-9-26-10-8-21/h3-6,11H,2,7-10H2,1H3,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZARGXNTVLDSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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